

Carmichaenine C: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: *Carmichaenine C*

Cat. No.: *B15592520*

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Disclaimer: Publicly available scientific literature lacks specific data on the chemical properties and stability of **Carmichaenine C**. This guide is constructed based on the known characteristics of closely related aconitine-type C19-diterpenoid alkaloids, a class to which **Carmichaenine C** is presumed to belong, being derived from the *Aconitum* species. The data and protocols presented herein are representative of this class of compounds and should be considered as a starting point for research on **Carmichaenine C**.

This technical guide provides a comprehensive overview of the anticipated chemical properties and stability profile of **Carmichaenine C**, tailored for researchers, scientists, and drug development professionals. The information is based on the characteristics of analogous aconitine-type diterpenoid alkaloids.

Chemical Properties

Carmichaenine C is expected to share core chemical properties with other C19-diterpenoid alkaloids. These are complex polycyclic compounds containing at least one nitrogen atom, rendering them basic in nature.^{[1][2]}

Physicochemical Data

The following table summarizes the expected physicochemical properties of **Carmichaenine C**, based on data for analogous compounds.

Property	Expected Value	Rationale / Reference Compound Class
Molecular Formula	C ₂₄ H ₃₅ NO ₅	Based on known Carmichaenine analogues.
Molecular Weight	~421.54 g/mol	Calculated from the expected molecular formula.
Appearance	White to off-white crystalline solid	Typical for isolated diterpenoid alkaloids.
Solubility	Soluble in methanol, ethanol, chloroform; sparingly soluble in water.	General solubility profile for alkaloids.[3]
pKa	8.0 - 9.0	Reflects the basicity of the nitrogen atom within the structure.[1]
Melting Point	180 - 200 °C	Varies among different diterpenoid alkaloids.
LogP	2.5 - 3.5	Indicative of moderate lipophilicity.

Spectral Data

The structural elucidation of **Carmichaenine C** would rely on a combination of spectroscopic techniques. The expected spectral characteristics are outlined below.

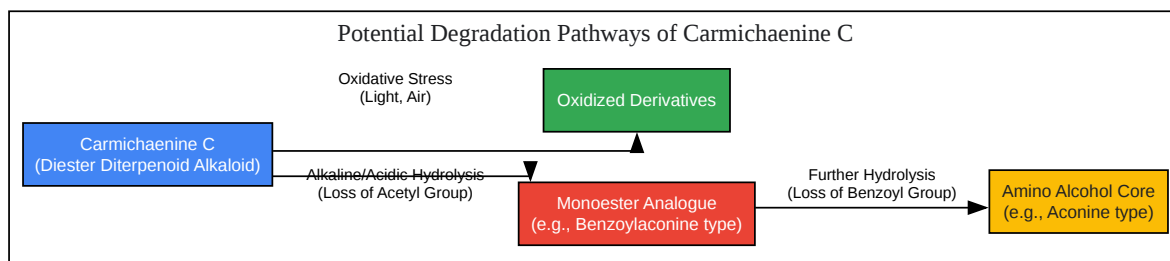
Technique	Expected Spectral Features
^1H NMR	Complex aliphatic region with multiple overlapping multiplets. Presence of methoxy and acetyl group signals.
^{13}C NMR	Signals corresponding to approximately 24 carbon atoms, including carbonyls, olefinic carbons, and a dense aliphatic region.
Mass Spectrometry (MS)	A prominent protonated molecular ion $[\text{M}+\text{H}]^+$ in ESI-MS. Fragmentation pattern would be key to structural confirmation.
Infrared (IR)	Absorption bands for hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$), and C-O-C ether linkages.
Ultraviolet (UV)	Weak absorption in the 220-280 nm range, typical for unconjugated chromophores in such alkaloids.

Stability Profile

Alkaloids of the aconitine type are known to be susceptible to degradation under various conditions. Understanding the stability of **Carmichaenine C** is critical for its handling, storage, and formulation.

Degradation Pathways

The primary degradation pathways for aconitine-type alkaloids involve hydrolysis of ester groups and oxidation. These pathways significantly impact the biological activity and toxicity of the compounds.



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Caption: Predicted degradation pathways for **Carmichaenine C**.

Stability Testing Summary

The following table outlines the recommended conditions for stability testing of **Carmichaenine C**, based on ICH guidelines.^{[4][5][6]}

Study Type	Storage Condition	Minimum Duration	Testing Frequency
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 months	0, 3, 6, 9, 12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months	0, 3, 6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months	0, 3, 6 months
Photostability	ICH specified light conditions	-	Pre- and post- exposure

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide protocols for the analysis and stability assessment of **Carmichaenine C**.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantification of **Carmichaenine C** in bulk material or formulated products.

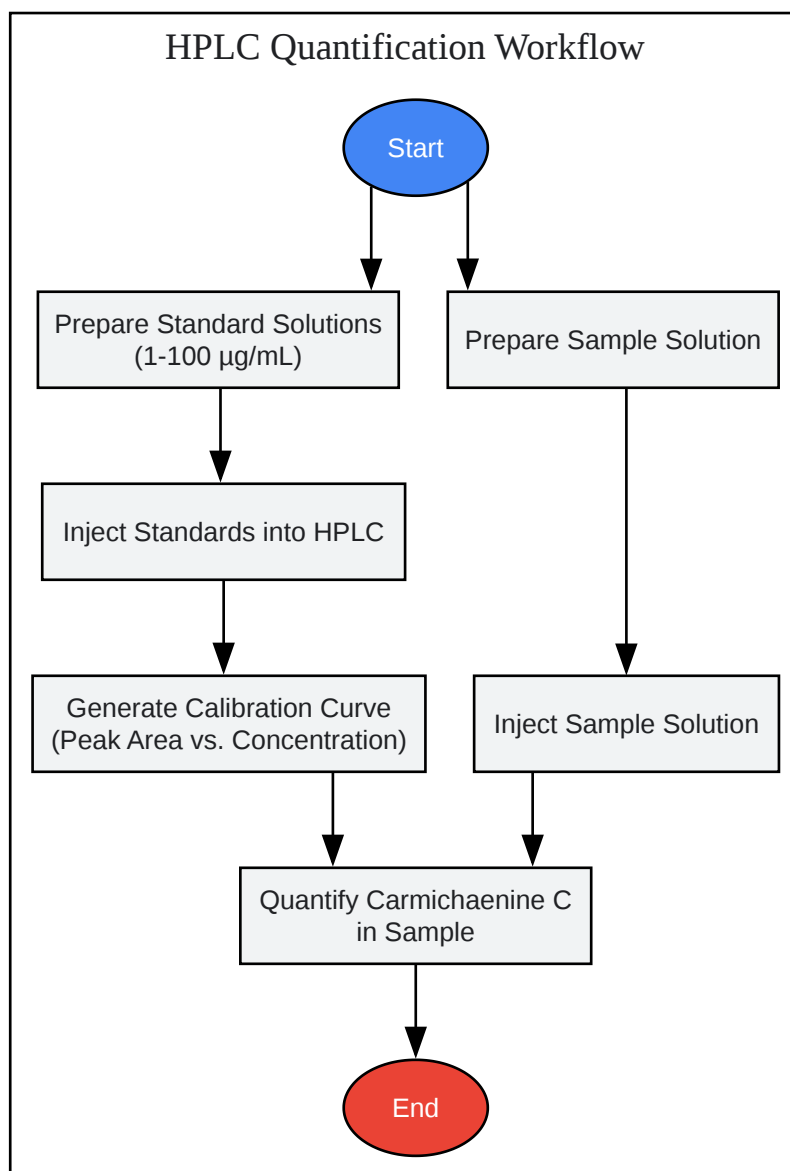
3.1.1. Instrumentation and Conditions

- System: HPLC with UV or DAD detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and ammonium bicarbonate buffer (pH 9.5).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection Wavelength: 235 nm.
- Injection Volume: 10 μ L.

3.1.2. Standard and Sample Preparation

- Standard Stock Solution: Accurately weigh and dissolve **Carmichaenine C** reference standard in methanol to obtain a concentration of 1 mg/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1-100 μ g/mL).
- Sample Solution: Accurately weigh and dissolve the sample containing **Carmichaenine C** in methanol to achieve a final concentration within the calibration range. Filter through a 0.45 μ m syringe filter before injection.

3.1.3. Analysis Workflow



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Caption: Workflow for HPLC quantification of **Carmichaenine C**.

Forced Degradation Study Protocol

This protocol is designed to identify potential degradation products and pathways.

3.2.1. Conditions

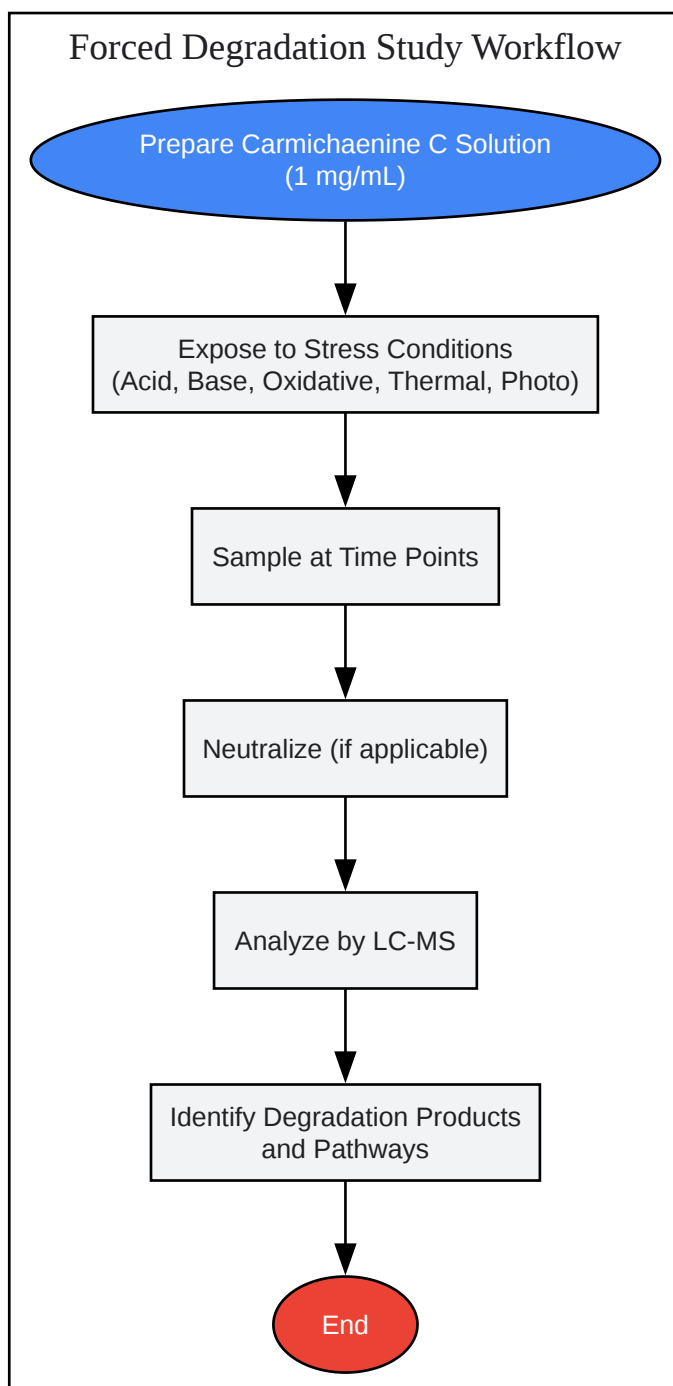
- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Dry heat at 80°C for 48 hours.
- Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3.2.2. Procedure

- Prepare a solution of **Carmichaenine C** in methanol at a concentration of 1 mg/mL.
- For each condition, mix the **Carmichaenine C** solution with the respective stressor.
- After the specified time, neutralize the acid and base-stressed samples.
- Analyze all samples by a stability-indicating HPLC method (e.g., HPLC-MS) to identify and quantify the parent compound and any degradation products.

3.2.3. Forced Degradation Workflow

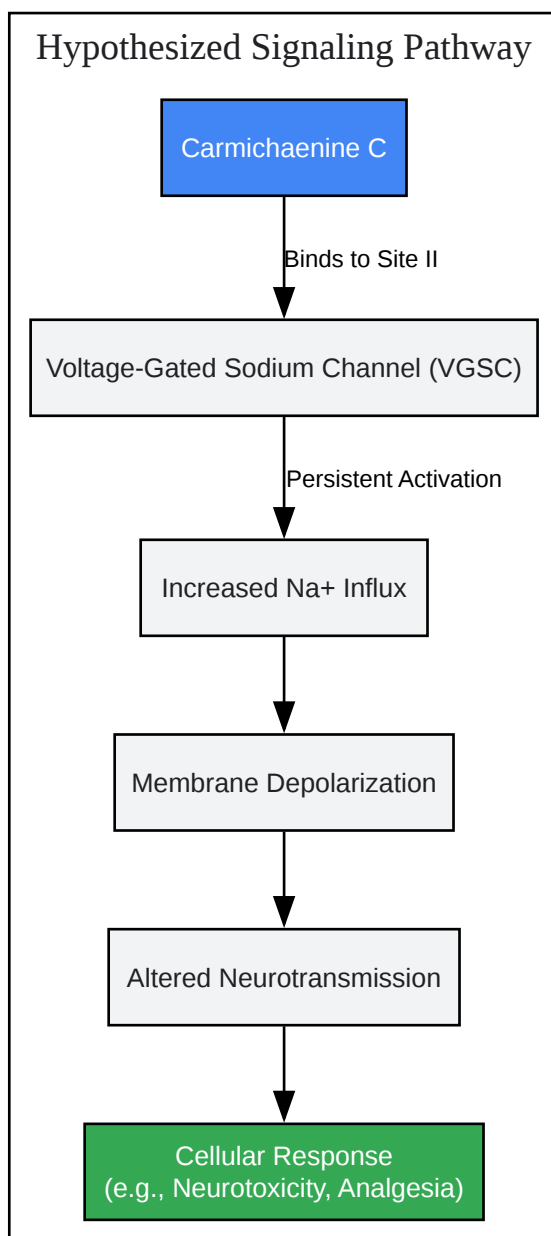


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Caption: Workflow for a forced degradation study.

Biological Activity and Signaling Pathways

While specific signaling pathways for **Carmichaenine C** are not defined, aconitine-type alkaloids are known to interact with voltage-gated sodium channels.[7][8] This interaction is a key determinant of their biological activity and toxicity.



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